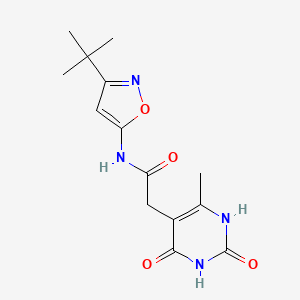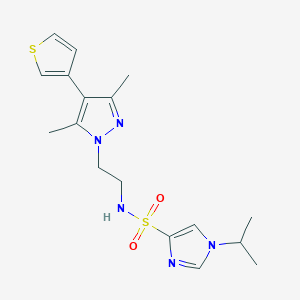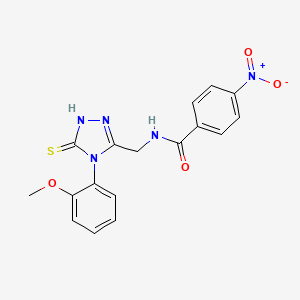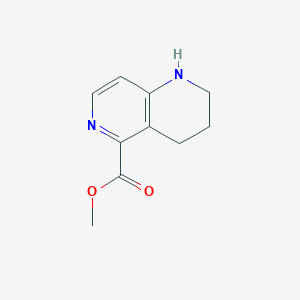![molecular formula C19H21N5OS B2787088 3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-38-6](/img/no-structure.png)
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that is related to the class of compounds known as thieno[3,2-d]pyrimidines . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Synthesis Analysis
The synthesis of related compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further investigation into its mechanism of action, potential biological activity, and its synthesis. This compound could potentially be further utilized to design and develop selective and potent dopamine agonists to treat Parkinson’s disease .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the addition of a sulfanyl group and a 2-(4-phenylpiperazin-1-yl)ethyl group.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "thiourea", "4-phenylpiperazine", "ethyl bromoacetate", "sodium ethoxide", "sodium hydride", "methyl iodide", "sodium sulfide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidin-4-one ring system", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-amino-3-cyano-4-pyridone.", "b. React ethyl 2-amino-3-cyano-4-pyridone with thiourea in the presence of hydrochloric acid to form 2-amino-3-cyano-4-thiopyridone.", "c. React 2-amino-3-cyano-4-thiopyridone with sodium hydroxide to form pyrido[2,3-d]pyrimidin-4-one.", "Step 2: Addition of sulfanyl group", "a. React pyrido[2,3-d]pyrimidin-4-one with sodium sulfide in the presence of water to form pyrido[2,3-d]pyrimidin-4-one-2-thiol.", "b. React pyrido[2,3-d]pyrimidin-4-one-2-thiol with methyl iodide in the presence of sodium hydride to form pyrido[2,3-d]pyrimidin-4-one-2-methylthio.", "Step 3: Addition of 2-(4-phenylpiperazin-1-yl)ethyl group", "a. React 4-phenylpiperazine with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 4-phenylpiperazine-1-carboxylate.", "b. React ethyl 4-phenylpiperazine-1-carboxylate with sodium hydride in the presence of methyl iodide to form 2-(4-phenylpiperazin-1-yl)ethanol.", "c. React pyrido[2,3-d]pyrimidin-4-one-2-methylthio with 2-(4-phenylpiperazin-1-yl)ethanol in the presence of acetic acid to form the final compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one'." ] } | |
Numéro CAS |
688793-38-6 |
Nom du produit |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C19H21N5OS |
Poids moléculaire |
367.47 |
Nom IUPAC |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-16-7-4-8-20-17(16)21-19(26)24(18)14-11-22-9-12-23(13-10-22)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,20,21,26) |
Clé InChI |
FWHHOFIJGVXXDR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chloro-4-methylphenyl)amino]propanenitrile](/img/structure/B2787005.png)
![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
![1-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2787008.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)

![1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2787020.png)

![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)